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Compound of Interest

2-Chloro-6-
Compound Name:
(hydroxymethyl)benzonitrile

Cat. No.: B13924510

Get Quote

Executive Summary

2-Chloro-6-(hydroxymethyl)benzonitrile (also identified as 2-cyano-3-chlorobenzyl alcohol)

is a functionalized benzene derivative serving as a pharmacophore scaffold in modern drug
discovery.[1] It is primarily utilized as a key building block for PD-1/PD-L1 inhibitors
(immunomodulators) and potential boron-containing therapeutics.[1] Its structural uniqueness
lies in the ortho-positioning of the cyano, chloro, and hydroxymethyl groups, which allows for
diverse cyclization pathways (e.g., to phthalides or benzoxaboroles) and precise linker
chemistry.

Chemical Identity & Properties

This compound is a trisubstituted benzene ring where the nitrile group is flanked by a chlorine
atom and a hydroxymethyl group.[1]
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Property Detail
Chemical Name 2-Chloro-6-(hydroxymethyl)benzonitrile
2-Cyano-3-chlorobenzyl alcohol; (3-Chloro-2-
Synonyms
cyanophenyl)methanol
Molecular Formula CsHsCINO
Molecular Weight 167.59 g/mol
Not widely listed in public registries; Precursor
CAS Number

(Acid) CAS: 1254073-93-2

) Pale orange to off-white solid (based on
Physical State :
synthetic reports)

N Soluble in organic solvents (THF, Ethyl Acetate,
Solubility _ _
DCM); sparingly soluble in water.[1][2]

Structural Analysis

The molecule features a benzonitrile core with:

» Position 2: Chlorine atom (Lipophilic, electron-withdrawing).[1]

e Position 6: Hydroxymethyl group (-CH20H) (Nucleophilic handle for further derivatization).[1]
o Position 1: Nitrile group (-CN) (Electrophilic, susceptible to hydrolysis or reduction).[1]

Synthetic Pathways & Methodology

The synthesis of 2-Chloro-6-(hydroxymethyl)benzonitrile requires chemoselective reduction.
[1] The challenge lies in reducing the carboxylic acid (or ester) precursor without affecting the
cyano group, which is also susceptible to reduction (to an amine).

Core Synthesis Protocol: Chemoselective Borane
Reduction
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Precursor: 3-Chloro-2-cyanobenzoic acid (CAS: 1254073-93-2).[1] Reagent: Borane-
Tetrahydrofuran Complex (BHs[1]- THF).

Step-by-Step Workflow

e Preparation: Dissolve 3-chloro-2-cyanobenzoic acid (1.0 eq) in anhydrous Tetrahydrofuran
(THF) under an inert nitrogen atmosphere.

e Cooling: Cool the solution to 0 °C to suppress side reactions (e.g., nitrile reduction).[1]

o Addition: Dropwise add BHs-THF complex (2.0 eq) over 15-30 minutes. The borane
preferentially coordinates with the carboxylate oxygen.[1]

o Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 5-16 hours.
Monitor via HPLC or TLC (Mobile phase: Petroleum ether/Ethyl acetate).[1]

e Quenching: Carefully quench excess borane with Methanol or dilute aqueous acid (caution:
hydrogen evolution).[1]

o Work-up: Dilute with ethyl acetate, wash with brine, dry over Na2SOa4, and concentrate in
vacuo.

 Purification: Purify the crude residue via silica gel column chromatography (Eluent: 10—-20%
Ethyl Acetate in Petroleum Ether).

Yield: Typically 60—70%.[1]

Mechanistic Insight[1][4]

o Selectivity: Borane (BHs) is highly electrophilic and reduces carboxylic acids rapidly through
a triacyloxyborane intermediate.[1] Nitriles are less reactive toward BHs at low temperatures
compared to acids, allowing for the retention of the -CN functionality.[1]

o Alternative Routes: Reduction of the corresponding methyl ester (Methyl 3-chloro-2-
cyanobenzoate) using LiBH4 or Ca(BHa4): is also viable if the acid is unavailable.[1]

Visualization of Synthesis & Application
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The following diagram illustrates the synthesis from the acid precursor and its downstream
conversion into an immunomodulatory pharmacophore.
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Caption: Chemoselective reduction pathway preserving the nitrile moiety while converting the
carboxylic acid to the target alcohol.[1]

Applications in Drug Discovery
Immunomodulators (PD-1/PD-L1 Inhibitors)

This compound is a documented intermediate in the synthesis of biphenyl-based
immunomodulators.[1] The hydroxymethyl group serves as a "linker" attachment point.[1]

e Mechanism: The alcohol is converted to a leaving group (e.g., mesylate, chloride) or oxidized
to an aldehyde to couple with amine-bearing scaffolds (e.g., biphenyl amines).

e Role: It introduces a rigid, electron-deficient aromatic ring that enhances binding affinity
through pi-stacking or halogen bonding interactions within the PD-L1 binding pocket.[1]

Benzoxaborole Precursors

The 2-hydroxymethyl-benzonitrile motif is structurally related to the benzoxaborole ring system
(e.g., Tavaborole, Crisaborole).[1]

» Cyclization: Under acidic conditions or in the presence of boron reagents, the hydroxymethyl
and nitrile/halide groups can facilitate cyclization to form oxaborole rings, which are potent
antifungal and anti-inflammatory agents.

Analytical Characterization
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To validate the identity of the synthesized compound, compare experimental data against these
expected parameters:

e 'H NMR (400 MHz, CDCls):

o Aromatic Protons: 6 7.60-8.10 ppm (Multiplets, 3H).[1] Look for the specific splitting
pattern of a 1,2,3-trisubstituted benzene.

o Benzylic Protons (-CH20-): 4 4.70-4.90 ppm (Singlet or doublet if coupled to OH, 2H).[1]

o Hydroxyl Proton (-OH): Broad singlet, chemical shift varies with concentration (typically &
2.0-3.0 ppm).[1]

e IR Spectroscopy:
o Nitrile (-CN): Sharp, weak band at ~2230 cm~1.[1]

o Hydroxyl (-OH): Broad band at ~3300-3500 cm~1.[1]

Safety & Handling

« Nitrile Toxicity: Like all benzonitriles, this compound may liberate cyanide under extreme
metabolic or chemical conditions.[1] Handle in a well-ventilated fume hood.

o Reactivity: The hydroxymethyl group is reactive.[1] Avoid contact with strong oxidizing agents
(converts to aldehyde/acid) or strong acids (may induce cyclization to 7-chlorophthalide).[1]

o Storage: Store in a cool, dry place (2—8°C) under inert gas to prevent oxidation of the
alcohol.[1]

References

» Patent: Compounds useful as immunomodulators. WO2015160641A2. (2015).[1][3]
Describes the synthesis of 2-chloro-6-(hydroxymethyl)benzonitrile from 3-chloro-2-
cyanobenzoic acid.

e Precursor Source: 3-Chloro-2-cyanobenzoic acid (CAS 1254073-93-2).[1][4] Chemical
vendors and database entries confirming the starting material identity.[1]
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» Methodology: Brown, H. C., et al. "Selective reductions.[1] 27. Reaction of borane-
tetrahydrofuran with nitriles.” J. Org.[1] Chem. (1981).[1] (Foundational reference for
chemoselective borane reduction).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
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and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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